molecular formula C6H4ClFO2S B2952068 Methyl 5-chloro-4-fluorothiophene-2-carboxylate CAS No. 2089319-62-8

Methyl 5-chloro-4-fluorothiophene-2-carboxylate

Cat. No.: B2952068
CAS No.: 2089319-62-8
M. Wt: 194.6
InChI Key: XAPOKPHTHXOUJB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of chlorine and fluorine atoms on the thiophene ring.

Preparation Methods

The synthesis of Methyl 5-chloro-4-fluorothiophene-2-carboxylate typically involves the reaction of 5-chloro-4-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-chloro-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-chloro-4-fluorothiophene-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the thiophene ring enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 5-chloro-4-fluorothiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-chloro-2-thiophenecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Methyl 4-fluoro-2-thiophenecarboxylate: Lacks the chlorine atom, leading to variations in chemical properties and applications.

    Methyl 5-bromo-4-fluorothiophene-2-carboxylate:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 5-chloro-4-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOKPHTHXOUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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